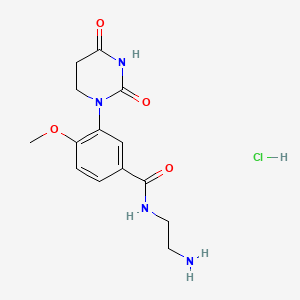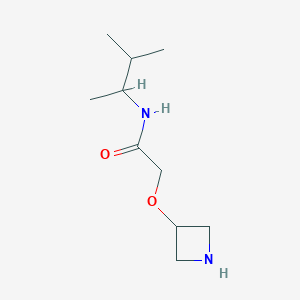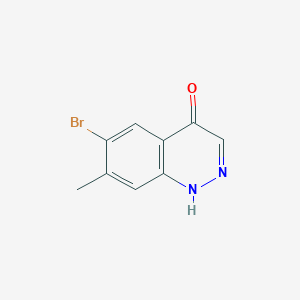
6-Bromo-7-methyl-4-cinnolinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-7-methyl-4-cinnolinol is a heterocyclic compound that belongs to the cinnoline family. Cinnolines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine and methyl groups in the structure of this compound enhances its chemical reactivity and potential for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-methyl-4-cinnolinol typically involves the bromination of 7-methyl-4-cinnolinol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetonitrile. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
6-Bromo-7-methyl-4-cinnolinol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated or hydrogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions include substituted cinnolines, quinones, and dehalogenated derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
6-Bromo-7-methyl-4-cinnolinol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments
作用机制
The mechanism of action of 6-Bromo-7-methyl-4-cinnolinol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways
相似化合物的比较
Similar Compounds
6-Bromo-7-hydroxycoumarin: Known for its photolabile properties and used in photochemical studies.
7-Methyl-4-cinnolinol: The parent compound without the bromine substitution.
6-Bromo-7-methylpurine: Used in radiopharmaceutical applications for imaging studies
Uniqueness
6-Bromo-7-methyl-4-cinnolinol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and methyl groups enhances its potential for diverse applications in research and industry.
属性
CAS 编号 |
90721-36-1 |
|---|---|
分子式 |
C9H7BrN2O |
分子量 |
239.07 g/mol |
IUPAC 名称 |
6-bromo-7-methyl-1H-cinnolin-4-one |
InChI |
InChI=1S/C9H7BrN2O/c1-5-2-8-6(3-7(5)10)9(13)4-11-12-8/h2-4H,1H3,(H,12,13) |
InChI 键 |
BSLSQVLTGPFELR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1Br)C(=O)C=NN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


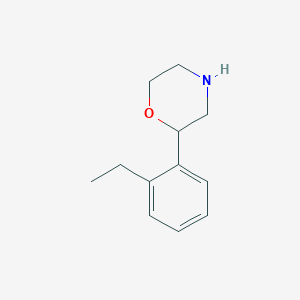

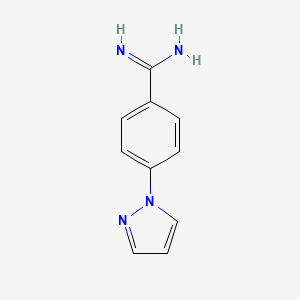

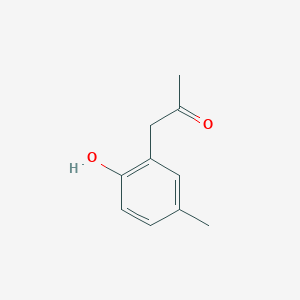
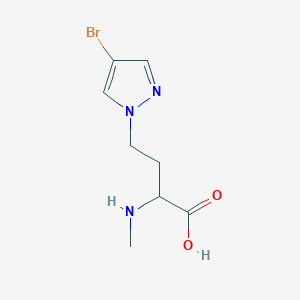
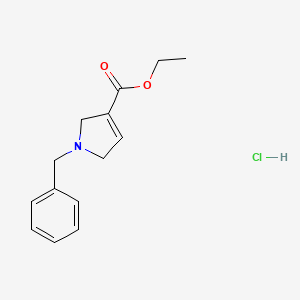
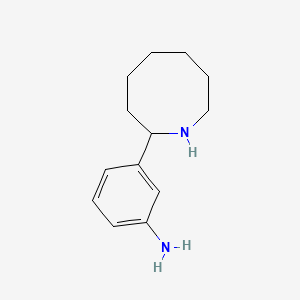
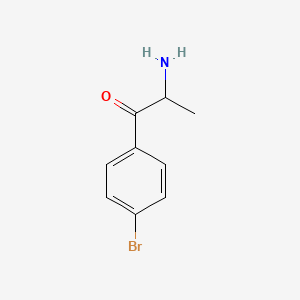
![4-Tert-butyl 5-ethyl 6-oxo-4-azaspiro[2.3]hexane-4,5-dicarboxylate](/img/structure/B13622625.png)
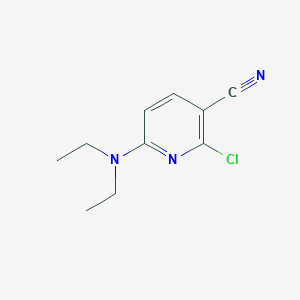
![Tert-butyl3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate](/img/structure/B13622629.png)
